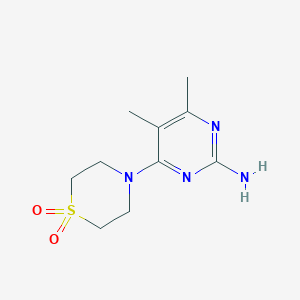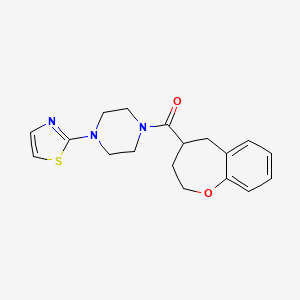
4-(1,1-dioxidothiomorpholin-4-yl)-5,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(1,1-dioxidothiomorpholin-4-yl)-5,6-dimethylpyrimidin-2-amine involves nucleophilic displacement reactions in pyrimidine heterocyclic rings and can be confirmed using techniques such as TLC, IR, 1H-NMR, 13C-NMR, and elemental analysis. For example, derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine containing heterocyclic compounds have been synthesized using similar methods, highlighting the synthetic pathways involved in producing such compounds (Jafar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(1,1-dioxidothiomorpholin-4-yl)-5,6-dimethylpyrimidin-2-amine can be characterized using single-crystal X-ray diffraction, demonstrating the importance of intramolecular hydrogen bonds in stabilizing the molecular conformation. Such detailed structural analyses provide insights into the arrangement and interactions within the molecule, which are crucial for understanding its reactivity and properties (Murugavel et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of pyrimidin-2-amine derivatives is influenced by their molecular structure, with intramolecular hydrogen bonds playing a significant role in their chemical behavior. These compounds participate in various chemical reactions, contributing to their potential as biologically active agents. The synthesized compounds exhibit properties that make them candidates for developing antifungal agents, as demonstrated by their activity against specific fungi (Jafar et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting point, and crystalline structure, are closely related to their molecular structure. Detailed analysis of these properties is essential for understanding the compound's behavior in various environments and its potential applications in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, are critical for determining the compound's applicability in different scientific domains. The synthesized compounds' antifungal activity suggests their chemical properties are conducive to interacting with biological targets, providing a basis for further exploration of their applications (Jafar et al., 2017).
properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-5,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-7-8(2)12-10(11)13-9(7)14-3-5-17(15,16)6-4-14/h3-6H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIYMBMDXIOYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCS(=O)(=O)CC2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxidothiomorpholin-4-yl)-5,6-dimethylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5654246.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)
![(3aS*,6aS*)-2-methyl-5-[2-(2-morpholin-4-ylethoxy)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5654268.png)

![7-(1,3-benzoxazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5654275.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5654276.png)

![4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B5654283.png)
![2-{[4-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5654284.png)
![4-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5654291.png)
![N-[2-(hydroxymethyl)phenyl]-3-methoxybenzamide](/img/structure/B5654303.png)
![2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)

![4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654332.png)